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molecular formula C8H15NO B8692258 1-Cyclopropyl-3-(dimethylamino)propan-1-one CAS No. 5465-10-1

1-Cyclopropyl-3-(dimethylamino)propan-1-one

Cat. No. B8692258
M. Wt: 141.21 g/mol
InChI Key: QPLWVAAWUVMODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03978130

Procedure details

A solution of 42.5 g. (0.3 mole) of 1-cyclopropyl-3-dimethylamino-1-propanone in 200 ml. of benzene was refluxed while methylamine was bubbled through the solution for 8 hours. The nuclear magnetic resonance spectrum indicated a 90% conversion to 1-cyclopropyl-3-methylamino-1-propanone.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=[O:10])[CH2:5][CH2:6][N:7](C)[CH3:8])[CH2:3][CH2:2]1.CN>C1C=CC=CC=1>[CH:1]1([C:4](=[O:10])[CH2:5][CH2:6][NH:7][CH3:8])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
C1(CC1)C(CCN(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the solution for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(CCNC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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